molecular formula C19H27NaO5S B13421711 Sodium Testosterone Sulfate

Sodium Testosterone Sulfate

Cat. No.: B13421711
M. Wt: 390.5 g/mol
InChI Key: YSXVDWVRBPSOEA-JZSNIJFVSA-M
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Description

Sodium Testosterone Sulfate is a synthetic derivative of testosterone, a primary male sex hormone. It is an endogenous, naturally occurring steroid and a minor urinary metabolite of testosterone . The compound is known for its role in various biological processes, including the development and maintenance of male secondary sexual characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium Testosterone Sulfate typically involves the sulfation of testosterone. One common method is the reaction of testosterone with sulfur trioxide-pyridine complex in an organic solvent, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfation processes using automated reactors. The process includes the careful handling of reagents and solvents to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium Testosterone Sulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield testosterone ketone, while reduction can produce testosterone alcohol .

Scientific Research Applications

Sodium Testosterone Sulfate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Testosterone Propionate
  • Testosterone Enanthate
  • Testosterone Cypionate

Comparison

Sodium Testosterone Sulfate is unique due to its sulfate group, which influences its solubility and metabolic stability. Unlike other testosterone derivatives, it is more water-soluble, making it suitable for specific pharmaceutical formulations . Additionally, its metabolic pathway differs, leading to distinct biological effects .

Properties

Molecular Formula

C19H27NaO5S

Molecular Weight

390.5 g/mol

IUPAC Name

sodium;[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] sulfate

InChI

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18;/h11,14-17H,3-10H2,1-2H3,(H,21,22,23);/q;+1/p-1/t14-,15-,16-,17-,18-,19-;/m0./s1

InChI Key

YSXVDWVRBPSOEA-JZSNIJFVSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@]34C.[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=CC(=O)CCC34C.[Na+]

Origin of Product

United States

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